molecular formula C16H10BrClN2O2 B14521707 3-(2-(4-bromophenyl)-2-oxoethyl)-2-chloroquinazolin-4(3H)-one CAS No. 62481-14-5

3-(2-(4-bromophenyl)-2-oxoethyl)-2-chloroquinazolin-4(3H)-one

Cat. No.: B14521707
CAS No.: 62481-14-5
M. Wt: 377.62 g/mol
InChI Key: SAIQDFOPPIZOBF-UHFFFAOYSA-N
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Description

3-(2-(4-Bromophenyl)-2-oxoethyl)-2-chloroquinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazolinone family This compound is characterized by the presence of a bromophenyl group, a chloroquinazolinone core, and an oxoethyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(4-bromophenyl)-2-oxoethyl)-2-chloroquinazolin-4(3H)-one typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with ethyl acetoacetate to form an intermediate, which is then cyclized with 2-chloroaniline under acidic conditions to yield the desired quinazolinone derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

3-(2-(4-Bromophenyl)-2-oxoethyl)-2-chloroquinazolin-4(3H)-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of dihydroquinazolinones .

Scientific Research Applications

3-(2-(4-Bromophenyl)-2-oxoethyl)-2-chloroquinazolin-4(3H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-(4-bromophenyl)-2-oxoethyl)-2-chloroquinazolin-4(3H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-(4-Bromophenyl)-2-oxoethyl)-2-chloroquinazolin-4(3H)-one is unique due to its specific combination of functional groups and the quinazolinone core. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications .

Properties

CAS No.

62481-14-5

Molecular Formula

C16H10BrClN2O2

Molecular Weight

377.62 g/mol

IUPAC Name

3-[2-(4-bromophenyl)-2-oxoethyl]-2-chloroquinazolin-4-one

InChI

InChI=1S/C16H10BrClN2O2/c17-11-7-5-10(6-8-11)14(21)9-20-15(22)12-3-1-2-4-13(12)19-16(20)18/h1-8H,9H2

InChI Key

SAIQDFOPPIZOBF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)Cl)CC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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